molecular formula C21H27N5O B5954309 3,5-dimethyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5954309
M. Wt: 365.5 g/mol
InChI Key: KZPPHPZQDMRYIO-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a scaffold known for its versatility in medicinal chemistry. Its structure features:

  • 3,5-Dimethyl groups on the pyrimidine ring, which enhance steric bulk and modulate electronic properties.
  • 2-(4-Methylphenyl) substituent, contributing to aromatic interactions and lipophilicity.

While direct biological data for this compound is unavailable, structural analogs demonstrate anti-mycobacterial, antimicrobial, and herbicidal activities .

Properties

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)21-23-16(2)14-19(26(21)24-20)22-8-9-25-10-12-27-13-11-25/h4-7,14,22H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPHPZQDMRYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3,5-dimethylpyrazole and 4-methylbenzaldehyde, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound containing a leaving group.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

3,5-dimethyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has various scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation, which can be useful in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and physical properties of the target compound with analogs from the provided evidence:

Compound ID/Name Core Structure Substituents (Position) Melting Point (°C) Purity (%) Key References
Target Compound Pyrazolo[1,5-a]pyrimidin-7-amine 3,5-dimethyl; 2-(4-methylphenyl); N-morpholinylethyl N/A N/A
47 (3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenyl) Pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-fluorophenyl); 5-phenyl; N-(6-methylpyridylmethyl) 177–180 99.1
50 (3-(4-Fluorophenyl)-5-phenyl-N-((6-(piperidin-1-yl)pyridin-2-yl)methyl)) Pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-fluorophenyl); 5-phenyl; N-(piperidinylpyridylmethyl) 185–187 98.0
890624-32-5 (N-(4-chlorophenyl)-2-methyl-3,5-diphenyl) Pyrazolo[1,5-a]pyrimidin-7-amine 2-methyl; 3,5-diphenyl; N-(4-chlorophenyl) N/A N/A
Compound 8 (3-methyl-N-[2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-pyrazol-5-amine) Pyrazolo[1,5-a]pyrimidin-7-amine Morpholinyl at position 7; 3-methyl N/A N/A
Key Observations:

Substituent Effects on Melting Points :

  • Bulkier substituents (e.g., piperidinyl in 50 ) correlate with higher melting points (185–187°C) compared to smaller groups like methylpyridyl in 47 (177–180°C) .
  • The target’s morpholinylethyl group may lower melting points relative to aromatic N-substituents due to increased flexibility.

Biological Activity

3,5-Dimethyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound with potential therapeutic applications. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure

The compound can be represented as follows:

C18H24N4O Molecular Formula \text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

The primary mechanism of action for this compound involves the inhibition of specific kinases within the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. This pathway is often dysregulated in cancer, making it a target for therapeutic intervention.

Key Points:

  • Inhibition of PI3K/Akt/mTOR Pathway : The compound exhibits potent inhibitory activity against PI3K and mTOR, which are key players in cellular proliferation and survival.
  • Impact on Tumor Growth : In preclinical studies, compounds targeting this pathway have shown significant reduction in tumor growth rates in various cancer models .

Antitumor Activity

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines, including breast and lung cancer. The following table summarizes the findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.5PI3K inhibition
A549 (Lung)0.8mTOR pathway disruption
HeLa (Cervical)0.6Induction of apoptosis

Case Studies

  • Breast Cancer Study : In vitro studies using MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Lung Cancer Model : A549 cells treated with the compound exhibited reduced phosphorylation of Akt and mTOR, leading to decreased cell proliferation and increased apoptotic markers.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its clinical potential. Preliminary studies indicate:

  • Absorption : The compound has moderate solubility, affecting its bioavailability.
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes.
  • Toxicity : Toxicological assessments reveal that at therapeutic doses, the compound exhibits minimal toxicity to normal cells.

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